molecular formula C12H10BrN3O B14767348 1-(5-Bromopyridin-3-yl)-3-phenylurea

1-(5-Bromopyridin-3-yl)-3-phenylurea

Cat. No.: B14767348
M. Wt: 292.13 g/mol
InChI Key: BLZQWGUVNATNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-3-yl)-3-phenylurea is an organic compound that features a brominated pyridine ring and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)-3-phenylurea typically involves the reaction of 5-bromopyridine-3-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)-3-phenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is often employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Dehalogenated derivatives.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-3-phenylurea has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the synthesis of advanced materials such as organic semiconductors and liquid crystals.

    Chemical Biology: The compound serves as a probe for studying protein-ligand interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenylurea moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of the study.

Comparison with Similar Compounds

1-(5-Bromopyridin-3-yl)-3-phenylurea can be compared with other similar compounds, such as:

    1-(5-Bromopyridin-3-yl)methanamine: This compound also features a brominated pyridine ring but has a different functional group, leading to distinct chemical properties and applications.

    3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)thiourea: This compound has a more complex structure with additional functional groups, making it suitable for different types of biological studies.

The uniqueness of this compound lies in its specific combination of the bromopyridine and phenylurea moieties, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C12H10BrN3O

Molecular Weight

292.13 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)-3-phenylurea

InChI

InChI=1S/C12H10BrN3O/c13-9-6-11(8-14-7-9)16-12(17)15-10-4-2-1-3-5-10/h1-8H,(H2,15,16,17)

InChI Key

BLZQWGUVNATNKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=CN=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.